molecular formula C13H10Cl2N2O B11071727 3,4-dichloro-N-(2-cyanocyclopent-1-en-1-yl)benzamide

3,4-dichloro-N-(2-cyanocyclopent-1-en-1-yl)benzamide

Cat. No.: B11071727
M. Wt: 281.13 g/mol
InChI Key: DCHOWVFELGJUJY-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(2-cyanocyclopent-1-en-1-yl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of two chlorine atoms on the benzene ring and a cyanocyclopentene moiety attached to the amide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(2-cyanocyclopent-1-en-1-yl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-cyanocyclopent-1-en-1-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, solvent recovery and recycling systems can be implemented to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(2-cyanocyclopent-1-en-1-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-dichloro-N-(2-cyanocyclopent-1-en-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2-cyanocyclopent-1-en-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the cyano group and the chlorine atoms enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dichloro-N-(2-cyanocyclopent-1-en-1-yl)benzamide is unique due to the presence of the cyanocyclopentene moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H10Cl2N2O

Molecular Weight

281.13 g/mol

IUPAC Name

3,4-dichloro-N-(2-cyanocyclopenten-1-yl)benzamide

InChI

InChI=1S/C13H10Cl2N2O/c14-10-5-4-8(6-11(10)15)13(18)17-12-3-1-2-9(12)7-16/h4-6H,1-3H2,(H,17,18)

InChI Key

DCHOWVFELGJUJY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)C#N

Origin of Product

United States

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